molecular formula C17H25ClN2 B5087580 1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine

1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine

Cat. No. B5087580
M. Wt: 292.8 g/mol
InChI Key: LURULLLGHVHCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine, commonly known as CPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. CPP is a psychoactive compound that has been found to exhibit antidepressant, anxiolytic, and analgesic effects. The compound has been synthesized through various methods and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of CPP is not fully understood. However, it has been suggested that the compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. CPP has also been found to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as cell survival and neurotransmitter release.
Biochemical and Physiological Effects:
CPP has been found to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. CPP has also been found to reduce the levels of corticosterone, a stress hormone, in animal models. The compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. The compound is highly selective for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. CPP is also relatively stable and can be easily synthesized in high purity and yield. However, CPP has some limitations for lab experiments. The compound is highly lipophilic, which makes it difficult to dissolve in water. CPP also exhibits some toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions related to CPP. One direction is to explore the potential therapeutic applications of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of CPP in modulating the activity of the sigma-1 receptor and its potential therapeutic applications. Further research is also needed to fully understand the mechanism of action of CPP and its effects on various physiological processes.

Synthesis Methods

CPP can be synthesized through various methods, including the reaction of 1-(3-chlorophenyl)piperazine with cyclohexylmethylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexylmethanol in the presence of a catalyst such as trifluoroacetic acid. The synthesis of CPP has been optimized to yield high purity and yield.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antidepressant, anxiolytic, and analgesic effects. CPP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to improve cognitive function and reduce neuroinflammation in animal models.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h4,7-8,13,15H,1-3,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURULLLGHVHCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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